Diflunisal acyl glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSISKAKJZJPR-NAHJCDBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207144 | |
| Record name | Diflunisal glucuronide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58446-30-3 | |
| Record name | Diflunisal glucuronide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflunisal glucuronide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Reactive Acyl Glucuronide Metabolism
Acyl glucuronidation represents a major pathway in the metabolism of many carboxylic acid-containing drugs. nih.gov While often considered a detoxification process, the resulting acyl glucuronide metabolites can be chemically reactive, a characteristic that has drawn considerable scientific attention. nih.govnih.gov These reactive metabolites can undergo several transformations, including hydrolysis back to the parent drug, intramolecular rearrangement (acyl migration), and intermolecular reactions with nucleophiles like proteins. nih.govnih.gov
The reactivity of these metabolites, such as diflunisal (B1670566) acyl glucuronide, can lead to the formation of covalent drug-protein adducts. popline.org It is hypothesized that these adducts may play a role in initiating idiosyncratic adverse drug reactions. nih.gov The study of diflunisal and its acyl glucuronide has provided valuable insights into these processes. In rats, diflunisal is primarily metabolized to its acyl glucuronide, a phenolic glucuronide, and sulfate (B86663) conjugates. tandfonline.com The acyl glucuronide is unstable and can be hydrolyzed back to diflunisal, which can then be re-metabolized, demonstrating a systemic cycling between the parent drug and its reactive metabolite. tandfonline.com
Significance As a Model Compound for Chemical Reactivity Studies
Uridine 5'-Diphospho-Glucuronosyltransferase (UGT)-Mediated Biosynthesis
The primary pathway for the formation of this compound is through conjugation with glucuronic acid, a reaction catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. cymitquimica.com This process, known as glucuronidation, enhances the water solubility of diflunisal, facilitating its excretion. cymitquimica.com In humans, UGT1A9 is a key enzyme responsible for the glucuronidation of diflunisal, with a lesser contribution from UGT2B7. scispace.com In rats, isoenzymes from the UGT1A subfamily appear to be involved in the formation of both this compound and its phenolic counterpart. scispace.com
Hepatic Microsomal Conjugation Dynamics
The liver is the primary site for the glucuronidation of diflunisal. cymitquimica.com Studies using rat liver microsomes have demonstrated the formation of both this compound and diflunisal phenolic glucuronide. scispace.com The formation of the acyl glucuronide is a significant metabolic pathway. ijclinmedcasereports.com The close proximity of UGT enzymes and β-glucuronidase within the endoplasmic reticulum of hepatocytes creates an environment conducive to a "futile cycle" of conjugation and deconjugation. ucl.ac.be
Enzymatic Modulation of Acyl Glucuronide Formation Rates
The rate of this compound formation can be influenced by the activity of other enzymes, particularly β-glucuronidase. Inhibition of β-glucuronidase has been shown to significantly impact the apparent rate of acyl glucuronide synthesis. In a study using rat liver microsomes, the presence of D-glucaro-1,4-lactone, a β-glucuronidase inhibitor, led to a twofold increase in the maximum velocity (Vmax) of this compound formation. nih.gov This suggests that under normal conditions, the simultaneous hydrolysis of the newly formed acyl glucuronide by β-glucuronidase can lead to an underestimation of the true rate of its formation. scispace.com
Glucuronide Hydrolysis and Metabolic Cycling
This compound is an unstable metabolite that can undergo hydrolysis, leading to the regeneration of the parent drug, diflunisal. nih.gov This hydrolytic instability is a key feature of its metabolic profile and contributes to the complex disposition of diflunisal in the body.
In Vitro Hydrolytic Lability in Biological Matrices
The instability of this compound has been demonstrated in various in vitro systems. In studies with human serum albumin, the acyl glucuronide was found to be more susceptible to hydrolysis than its isomeric forms. nih.gov Research has also shown that this compound is rapidly hydrolyzed by rat liver microsomal β-glucuronidase, with a half-life of approximately 12 minutes, whereas the phenolic glucuronide is much more stable, with a half-life of about 35 hours. ucl.ac.be This highlights the significant role of enzymatic hydrolysis in the lability of the acyl conjugate. The stability of acyl glucuronides is also influenced by factors such as pH and temperature. researchgate.net
In Vivo Contribution of Deconjugation to Diflunisal Disposition
The table below summarizes the recovery of diflunisal and its metabolites after intravenous administration of this compound in rats. tandfonline.com
| Compound | Percentage of Dose Recovered |
| This compound | 52% |
| Isomers of Acyl Glucuronide | 8% |
| Phenolic Glucuronide | 6% |
| Sulfate (B86663) Conjugate | 5% |
Data derived from a study in pentobarbitone-anaesthetized rats over 6 hours. tandfonline.com
Role of Beta-Glucuronidase Activity in Futile Cycling
Beta-glucuronidase plays a pivotal role in the "futile cycling" of diflunisal. nih.gov This enzyme, present in various tissues including the liver, catalyzes the hydrolysis of this compound back to the parent drug. ucl.ac.be The close intracellular location of UGTs and β-glucuronidase facilitates this continuous cycle of conjugation and deconjugation. ucl.ac.be
Studies in rats have demonstrated that inhibiting β-glucuronidase with D-glucaro-1,4-lactone significantly alters the disposition of diflunisal. ucl.ac.benih.gov This inhibition leads to a decrease in the hydrolysis of the acyl glucuronide, resulting in a higher recovery of this metabolite and an increase in the partial clearance of diflunisal associated with its formation. ucl.ac.benih.gov These findings confirm that the in vivo glucuronidation of diflunisal to its acyl glucuronide is subject to a futile conjugation-deconjugation cycle, a process that does not significantly affect the more stable phenolic glucuronide. ucl.ac.benih.gov
The table below illustrates the effect of D-glucaro-1,4-lactone on the partial clearance and total recovery of diflunisal glucuronides in rats. ucl.ac.benih.gov
| Parameter | Control Rats | D-glucaro-1,4-lactone Treated Rats |
| Acyl Glucuronide | ||
| Partial Clearance (ml/min/kg) | 0.269 +/- 0.042 | 0.413 +/- 0.024 |
| Total Recovery (%) | 29 +/- 2 | 41 +/- 3 |
| Phenyl Glucuronide | ||
| Partial Clearance | Not significantly affected | Not significantly affected |
| Total Recovery (%) | 18.0 +/- 0.2 | 16.0 +/- 1.0 |
Data are presented as mean +/- standard deviation. ucl.ac.benih.gov
Intramolecular Rearrangement and Positional Isomerization of Diflunisal Acyl Glucuronide
Mechanisms of Acyl Migration
The migration of the acyl group from its initial 1-O-β position on the glucuronic acid moiety is a significant chemical event that alters the properties of the metabolite. This process is non-enzymatic and is influenced by factors such as pH. researchgate.netresearchgate.net
The intramolecular rearrangement of diflunisal (B1670566) acyl glucuronide occurs spontaneously under physiological and mildly alkaline conditions. researchgate.netcapes.gov.br This non-enzymatic process involves the transfer of the diflunisal acyl group from the anomeric C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring, specifically at the C-2, C-3, and C-4 positions. nih.govcurrentseparations.com This acyl migration is a pH-dependent reaction. researchgate.net Studies have shown that incubation of DAG in aqueous solutions under mildly alkaline conditions leads to the formation of multiple isomers. capes.gov.brnih.gov The migration is reversible between the 2-O, 3-O, and 4-O positions; however, the original 1-O-β-acyl glucuronide cannot be reformed following the initial migration due to mutarotation at the C-1 position. escholarship.org
The stability of DAG and its isomers varies. In one study conducted at pH 7.4 and 37°C, the initial half-lives of DAG and its 2-, 3-, and 4-O-acyl positional isomers were found to be 53, 75, 61, and 26 minutes, respectively. nih.govresearchgate.net This indicates that the 4-O-acyl isomer is the most labile under these conditions.
The proposed mechanism for the acyl migration in acyl glucuronides involves the formation of a cyclic orthoester intermediate. escholarship.orgresearchgate.net This occurs through a nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester. For instance, the hydroxyl group at the C-2 position of the glucuronic acid can attack the C-1 ester, leading to a transient orthoester intermediate. This intermediate can then break down, resulting in the acyl group being attached to the C-2 position. A similar process can then lead to migration to the C-3 and C-4 positions. There is no evidence to suggest that the migration occurs beyond the nearest neighboring hydroxyl groups. escholarship.org
Non-Enzymatic Intramolecular Rearrangement Pathways
Characterization and Separation of Acyl-Migrated Isomers
The successful study of the intramolecular rearrangement of diflunisal acyl glucuronide relies on the effective separation and identification of the various isomers formed. nih.gov Chromatographic and spectroscopic techniques are essential tools for this purpose.
A preparative reversed-phase high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous separation of the different isomers formed from DAG. nih.gov This technique, coupled with mass spectrometry (LC-MS/MS), allows for the separation and detection of the unmetabolized aglycone, the 1-O-acyl glucuronide, and its isomers. currentseparations.com Gradient elution is often necessary to achieve complete separation of the various acyl glucuronide isomers. currentseparations.com
The following table summarizes the disposition of intravenously administered this compound (DAG) and a mixture of its isomers in bile-exteriorized rats, highlighting the extent of rearrangement. nih.gov
| Administered Compound | % Recovered as DAG | % Recovered as Isomers | % Recovered as DPG and DS (from hydrolysis) |
| DAG | 46% | 17% | 17% (9% DPG, 8% DS) |
| Isomer Mixture | - | 52% | <3% |
Data sourced from a study on the in vivo disposition of DAG and its isomers in rats. nih.gov
Following separation by HPLC, the structural identification of the isomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Various two-dimensional NMR techniques are employed to unequivocally identify each isomer. nih.gov The 2-O-acyl isomers, existing as both α and β anomers, are characterized by the specific chemical shifts of the protons on the glucuronic acid ring, which are altered by the presence of the acyl group at the C-2 position. nih.govscilit.com
Similar to the 2-O-acyl isomers, the 3-O-acyl isomers (in their α and β forms) are identified based on their unique NMR spectral data. nih.govscilit.com The migration of the acyl group to the C-3 position causes a downfield shift of the H-3 proton signal in the NMR spectrum, which is a key indicator for its identification. Simulation of one-dimensional NMR spectra and iterative analyses can be performed to establish the exact chemical shifts of the different protons. nih.gov
The 4-O-acyl isomers of diflunisal glucuronide, also existing as α and β anomers, are identified using the same spectroscopic principles. nih.govscilit.com The attachment of the acyl group at the C-4 position results in characteristic changes in the NMR spectrum, allowing for its differentiation from the other positional isomers. nih.gov Research has indicated that the 4-O-acyl isomer is a particularly good substrate for the formation of covalent adducts with proteins like human serum albumin. nih.gov
The following table presents the half-lives and adduct formation of DAG and its isomers when incubated with human serum albumin. nih.gov
| Compound | Initial Half-life (min) | % of Substrate as DF-HSA Adducts (after 2-hr incubation) |
| DAG | 53 | 2.4% |
| 2-O-Acyl Isomer | 75 | 8.2% |
| 3-O-Acyl Isomer | 61 | 13.7% |
| 4-O-Acyl Isomer | 26 | 36.6% |
Data from an in vitro study with human serum albumin at pH 7.4 and 37°C. nih.gov
Identification of 3-O-Acyl Isomers
Differential Reactivity Profiles of Positional Isomers
Acyl glucuronides are known to be reactive metabolites that can undergo several chemical reactions, including hydrolysis back to the parent drug, intramolecular rearrangement (acyl migration) to form positional isomers, and intermolecular reactions with nucleophiles such as proteins. nih.govpopline.org The positional isomers of DAG, specifically the 2-, 3-, and 4-O-acyl isomers, show significant differences in their chemical stability and reaction pathways compared to the parent 1-O-acyl glucuronide. nih.gov
Research comparing the fate of DAG and its individual 2-, 3-, and 4-O-acyl positional isomers when incubated with human serum albumin (HSA) has revealed these differential reactivities. nih.gov While the 1-O-acyl isomer (DAG) is more susceptible to hydrolysis, its positional isomers are more prone to forming covalent adducts with proteins. nih.govliverpool.ac.uk This suggests that the different isomers may contribute to the covalent binding of diflunisal to proteins through different mechanisms, with DAG likely acting via transacylation and the isomers via a glycation pathway. nih.govpopline.orgnih.gov
The stability of the isomers also varies. In one study, the initial half-lives for DAG and its 2-, 3-, and 4-isomers were 53, 75, 61, and 26 minutes, respectively, when incubated with HSA. nih.govliverpool.ac.uk This indicates that the 4-isomer is the most labile under these conditions. nih.gov
The differential reactivity extends to further metabolism. Studies in rats have shown that the 2- and 3-O-isomers of DAG are good substrates for further glucuronidation at the phenolic group, forming "diglucuronides". nih.gov In contrast, the 4-O-isomer and DAG itself are not significantly metabolized through this pathway. nih.gov
The environment also plays a crucial role in the reactivity of these isomers. The degradation of DAG is slower in albumin solutions compared to buffer alone, suggesting a protective effect of protein binding. nih.gov However, in plasma, the degradation rate is comparable to that in buffer. nih.gov The presence of other substances can also modulate reactivity; for instance, covalent binding via DAG is increased by warfarin (B611796) and decreased by diazepam. nih.gov
These findings highlight the complex and distinct chemical behaviors of the positional isomers of this compound.
Interactive Data Table: Half-life of this compound and its Positional Isomers with Human Serum Albumin (HSA)
| Isomer | Initial Half-life (minutes) |
| 1-O-acyl (DAG) | 53 |
| 2-O-acyl | 75 |
| 3-O-acyl | 61 |
| 4-O-acyl | 26 |
| Data from incubations of the isomers (ca. 55 µg DF equivalents/mL) with HSA (40 mg/mL) at pH 7.4 and 37°C. nih.govliverpool.ac.uk |
Interactive Data Table: Covalent Adduct Formation of this compound Isomers with Human Serum Albumin (HSA)
| Isomer | % of Substrate as DF-HSA Adducts (after 2-hour incubation) |
| 1-O-acyl (DAG) | 2.4 |
| 2-O-acyl | 8.2 |
| 3-O-acyl | 13.7 |
| 4-O-acyl | 36.6 |
| Data from incubations of the isomers with HSA at pH 7.4 and 37°C. nih.govliverpool.ac.uk |
Covalent Modification of Endogenous Macromolecules by Diflunisal Acyl Glucuronide and Its Isomers
Mechanisms of Covalent Adduct Formation
Covalent adduct formation by diflunisal (B1670566) acyl glucuronide and its isomers proceeds through two principal mechanisms: transacylation and glycation. nih.govpopline.orgcapes.gov.br These pathways are dictated by the chemical reactivity of the specific glucuronide isomer.
The primary diflunisal acyl glucuronide (DAG), the 1-O-acyl glucuronide, is an electrophilic metabolite. nih.gov The carbonyl carbon of the acyl group is susceptible to nucleophilic attack from amino, hydroxyl, or sulfhydryl groups on proteins. escholarship.org This process, known as transacylation, results in the formation of a stable amide, ester, or thioester bond between the diflunisal moiety and the protein, with the concurrent release of the glucuronic acid moiety. escholarship.org While direct transacylation is a proposed mechanism, some in vitro data suggest it may not be the predominant pathway for the formation of covalent adducts with human serum albumin (HSA). nih.gov Studies with methanol (B129727) as a simple nucleophile showed that DAG was much more labile to transacylation than its isomers. nih.gov
A significant pathway for covalent modification involves the isomers of DAG. nih.govpopline.org Through a process of intramolecular acyl migration, the diflunisal acyl group moves from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers (iso-DAG). nih.govnih.gov These isomers can then undergo a conformational change, leading to the opening of the glucuronic acid ring to expose a reactive aldehyde group. escholarship.orgnih.gov This open-chain aldehyde can react with nucleophilic amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form a Schiff base. nih.govconnectedpapers.com This initial adduct can then undergo an Amadori rearrangement to form a more stable ketoamine linkage, a process known as glycation. nih.gov This glycation mechanism results in the covalent attachment of both the diflunisal molecule and the glucuronic acid moiety to the protein. acs.org Evidence suggests that this glycation pathway is a major contributor to the formation of covalent diflunisal-protein adducts in the liver. nih.gov
Transacylation with Protein Nucleophiles
Identification and Characterization of Covalent Adducts
Researchers have identified and characterized covalent adducts of diflunisal with both plasma and tissue proteins in various experimental models.
This compound and its isomers react with plasma proteins, with human serum albumin (HSA) being a primary target. nih.govnih.gov In vitro studies incubating DAG and its individual isomers with HSA have demonstrated the formation of covalent diflunisal-HSA adducts. nih.gov Interestingly, the rearranged isomers of DAG are more efficient at forming these adducts. After a two-hour incubation, the percentage of the initial substrate that formed covalent adducts was significantly higher for the isomers compared to the parent DAG. nih.gov
| Isomer | Initial Half-Life (min) with HSA | % of Substrate as DF-HSA Adducts (after 2 hrs) |
| DAG (1-isomer) | 53 | 2.4 |
| 2-isomer | 75 | 8.2 |
| 3-isomer | 61 | 13.7 |
| 4-isomer | 26 | 36.6 |
This table presents in vitro data on the interaction of this compound (DAG) and its positional isomers with Human Serum Albumin (HSA) at pH 7.4 and 37°C. It shows the initial half-lives of the compounds and the percentage of each that formed covalent adducts with HSA after a 2-hour incubation. Data sourced from Dickinson & King (1991). nih.gov
Maximal covalent binding to protein in plasma and albumin solutions was typically observed after 4-8 hours of incubation. nih.gov The resulting adducts are not permanently stable and undergo slow degradation, with terminal half-lives of approximately 28 days in vitro. nih.gov Furthermore, rat serum albumin modified by DAG and its isomers has been shown to be immunogenic in rats, supporting the hypothesis that such covalent modifications could trigger immune responses. nih.gov
Covalent adducts of diflunisal are not confined to plasma proteins; they have also been identified in various tissues. In vivo studies in rats have documented the formation of diflunisal adducts in the liver, kidney, skeletal muscle, small and large intestines, and urinary bladder. nih.govnih.govresearchgate.net Following repeated intravenous administration of diflunisal to rats, these tissue adducts were found to accumulate over a 7-day period. nih.gov The concentrations of these adducts were highest in the liver and kidney. nih.gov
| Tissue | Maximum Adduct Concentration (µg DF/g tissue) | Apparent Half-Life (hr) |
| Liver | 4.8 | ~50 |
| Kidney | 1.0 | ~67 |
| Plasma | 0.74 (µg/mL) | ~18 |
| Small Intestine | 0.26 | ~38 |
| Large Intestine | 0.27 | ~43 |
| Skeletal Muscle | 0.20 | N/A |
| Urinary Bladder | ~5.0 | ~20 |
This table displays the maximum concentrations of covalent diflunisal (DF) adducts measured in various rat tissues and plasma after twice-daily intravenous dosing for up to 7 days, and the apparent half-lives of these adducts after dosing ceased. Data sourced from King & Dickinson (1993) and King et al. (1994). nih.govnih.gov
In isolated perfused rat liver studies, immunoblots of liver homogenates revealed specific drug-modified proteins at approximately 110 and 120 kDa. nih.govpopline.org Studies focusing on the urinary bladder showed that adduct concentrations could reach levels higher than in many other tissues. nih.gov
Formation with Plasma Proteins, including Human Serum Albumin
Factors Influencing Covalent Binding Kinetics
The kinetics of covalent binding of this compound and its isomers are influenced by several factors, including pH, the presence of competing molecules, and the protein environment.
The stability and reactivity of DAG are pH-dependent. researchgate.net In ex vivo experiments with excised rat bladders, the formation of adducts from both DAG and iso-DAG was modulated by the pH of the incubation buffer, with the highest concentrations of adducts from iso-DAG occurring at pH 5.0. nih.gov
The binding of other drugs or endogenous substances to albumin can also modulate the extent of covalent modification. nih.gov In vitro studies have shown that covalent binding via DAG to HSA is increased in the presence of warfarin (B611796) but decreased by diazepam, diflunisal itself, and fatty acids. nih.gov Conversely, covalent binding from a mixture of iso-DAG was decreased by warfarin and increased by diazepam, diflunisal, and fatty acids. nih.gov This suggests that the binding of these agents to specific sites on albumin—the warfarin and benzodiazepine (B76468) sites—can either block or promote the reactions leading to adduct formation, depending on the binding mechanism (transacylation vs. glycation) of the glucuronide isomer. nih.gov
The protein environment itself plays a crucial role. The degradation of DAG is retarded in plasma and HSA solutions compared to a simple buffer solution, an effect attributed to the high degree of reversible binding of DAG to a non-catalytic site on albumin. nih.gov In contrast, the degradation of iso-DAG is accelerated in the presence of protein, which appears to catalyze both hydrolysis and covalent binding. nih.gov
Impact of Reversible Protein Binding Interactions
The interaction between this compound and plasma proteins, particularly human serum albumin (HSA), is characterized by extensive yet reversible binding. nih.gov This non-covalent binding plays a crucial role in modulating the subsequent formation of covalent adducts.
Studies conducted at physiological pH (7.4) and temperature (37°C) show that both DAG and its mixture of 2-, 3-, and 4-isomers (iso-DAG) are highly bound to proteins in plasma and HSA solutions, with the reversibly bound fraction estimated to be between 98% and 99.5%. nih.gov This high degree of reversible binding significantly influences the stability and reactivity of DAG. The degradation of DAG is considerably slower in HSA solutions compared to a simple buffer solution. nih.gov For instance, the half-life of DAG at 37°C and pH 7.4 is approximately 35 minutes in buffer, whereas it increases to about 95 minutes in a fatty acid-free HSA solution. nih.gov
This protective effect is attributed to the high reversible binding of DAG to a specific, non-catalytic site on HSA, identified as the benzodiazepine binding site. nih.gov By sequestering the reactive metabolite, this binding retards its degradation pathways, which, in order of quantitative importance, are rearrangement to isomers, hydrolysis back to the parent drug diflunisal, and covalent adduct formation. nih.govnih.gov In contrast, the degradation of the rearranged isomers (iso-DAG) is markedly accelerated in the presence of protein, which catalyzes both hydrolysis and covalent binding. nih.gov This suggests that while reversible binding protects the parent acyl glucuronide, it may facilitate the reactivity of its isomers.
Influence of Solution pH and Temperature on Reactivity
The reactivity of acyl glucuronides, including their stability and propensity for covalent binding, is highly dependent on the pH and temperature of the solution. researchgate.net The standard physiological conditions of pH 7.4 and 37°C are typically used to study the reactivity of DAG and its isomers in vitro. nih.govnih.gov
Under these conditions, DAG and its positional isomers exhibit different stabilities. The 4-isomer is the most reactive, while the 2-isomer is the most stable. nih.govliverpool.ac.uk The isomers are significantly better substrates for the formation of covalent diflunisal-HSA adducts compared to the parent DAG. nih.gov After a two-hour incubation with HSA at pH 7.4 and 37°C, a substantial portion of the isomers had formed covalent adducts, far exceeding the amount formed by DAG itself. nih.gov
| Compound | Initial Half-Life (minutes) | Substrate Present as DF-HSA Adducts after 2 hours (%) |
|---|---|---|
| DAG (1-isomer) | 53 | 2.4 |
| 2-isomer | 75 | 8.2 |
| 3-isomer | 61 | 13.7 |
| 4-isomer | 26 | 36.6 |
The pH of the environment has a profound effect on adduct formation. Studies using excised rat bladders incubated with DAG and its isomers (iso-DAG) demonstrated this pH dependency. researchgate.net At a lower pH of 5.0, adduct formation was significantly less than at higher pH values. researchgate.net The highest concentrations of adducts were observed with the isomer mixture at pH 8.0. researchgate.net Generally, lower pH conditions enhance the stability of acyl glucuronides and reduce the extent of irreversible binding. researchgate.netdoi.org
| Compound | Solution pH | Adduct Concentration (μg DF equivalents/g tissue) |
|---|---|---|
| DAG | 5.0 | ~2.3 |
| iso-DAG (isomer mixture) | 5.0 | ~11.0 |
| 6.5 | Data not specified | |
| 8.0 | Data not specified (highest concentration) |
Effect of Competitive Ligands on Adduct Formation
The formation of covalent adducts between this compound and HSA can be modulated by the presence of other compounds that compete for the same reversible binding sites on the protein. nih.gov The specific binding site involved dictates whether adduct formation is enhanced or inhibited.
Research has shown that covalent binding of diflunisal to HSA via the parent acyl glucuronide (DAG) and its isomers occurs at different sites and through different mechanisms. nih.gov Reversible binding for both DAG and its isomers primarily occurs at the benzodiazepine site on HSA. nih.gov However, covalent binding from DAG, presumed to be via transacylation, is associated with this same benzodiazepine site. In contrast, covalent binding from the rearranged isomers (iso-DAG), likely occurring through a glycation mechanism, is associated with the warfarin binding site. nih.gov
The introduction of competitive ligands for these sites has opposing effects on adduct formation depending on whether the adducts arise from DAG or iso-DAG.
Diazepam: As a ligand for the benzodiazepine site, diazepam displaces DAG from its primary reversible binding location. This displacement reduces the protective effect of the protein, but more importantly, it competes with the site of covalent modification. The result is a decrease in covalent binding via DAG. nih.gov Conversely, because the isomers (iso-DAG) form adducts at the warfarin site, the presence of diazepam has the opposite effect, increasing adduct formation from iso-DAG. nih.gov
Warfarin: As a ligand for the warfarin site, it has little effect on the reversible binding of DAG. However, the warfarin site appears to be catalytic for DAG hydrolysis and is the site of covalent binding for the isomers. The presence of warfarin increases covalent adduct formation from DAG. nih.gov Conversely, it decreases adduct formation from the iso-DAG mixture by competing for the binding site. nih.gov
Diflunisal (DF) and Fatty Acids: Both the parent drug, diflunisal, and fatty acids also bind to the benzodiazepine site and thus have a similar effect to diazepam, decreasing covalent binding from DAG and increasing it from the isomers. nih.gov
| Competitive Ligand | Binding Site Competed For | Effect on Covalent Binding via DAG | Effect on Covalent Binding via iso-DAG |
|---|---|---|---|
| Diazepam | Benzodiazepine | Decrease | Increase |
| Diflunisal (DF) | Benzodiazepine | Decrease | Increase |
| Fatty Acids | Benzodiazepine | Decrease | Increase |
| Warfarin | Warfarin | Increase | Decrease |
This evidence demonstrates a complex interplay where reversible binding at one site can protect the metabolite, while binding at another can be catalytic or the primary location for covalent modification by rearranged isomers. nih.gov
Advanced Analytical and Spectroscopic Techniques for Diflunisal Acyl Glucuronide Research
High-Resolution Chromatographic Methodologies
High-resolution chromatography is fundamental to the analysis of DAG, enabling the separation and quantification of the parent compound and its various isomeric forms in complex biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective determination of diflunisal (B1670566) and its glucuronide metabolites. nih.gov This technique offers significant advantages, particularly in its ability to directly measure glucuronides without the need for prior hydrolysis, which can be incomplete or lead to degradation of the analyte. scispace.com
A reliable and sensitive LC-MS/MS assay has been developed for the selective determination of diflunisal in the presence of its acyl and phenolic glucuronide metabolites in human plasma. nih.govoup.com This method typically involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. nih.govoup.com Chromatographic separation is often achieved on a C18 reversed-phase column under isocratic conditions. nih.govoup.com Detection by tandem mass spectrometry is commonly performed in negative ionization mode, utilizing multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. nih.govoup.com For instance, the transition of m/z 249.0 → 205.0 for diflunisal has been used for its quantification. oup.com The development of such methods is crucial for bioequivalence studies and for understanding the metabolic profile of diflunisal. nih.gov
| Parameter | Value | Reference |
| Sample Volume | 50 µL of human plasma | nih.govoup.com |
| Extraction | Solid-Phase Extraction (SPE) | nih.govoup.com |
| Column | Prodigy ODS 3V (150 × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile–5 mM ammonium (B1175870) formate (B1220265) (45:55, v/v) | oup.com |
| Flow Rate | 0.60 mL/min | oup.com |
| Ionization Mode | Negative | nih.govoup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govoup.com |
| Linear Range (Diflunisal) | 1.00–160 µg/mL | nih.govoup.com |
| LLOQ (Diflunisal) | 1.00 µg/mL | nih.govoup.com |
High-Performance Liquid Chromatography (HPLC) is indispensable for the separation of the various positional isomers of DAG that form via intramolecular acyl migration. nih.govresearchgate.net The inherent instability of the initial 1-O-acyl glucuronide (the β-1-O-acyl glucuronide) leads to the formation of more stable 2-, 3-, and 4-O-acyl positional isomers. researchgate.netnih.gov
A preparative reversed-phase HPLC method has been successfully developed to simultaneously separate eight different isomers that form from the 1-O-acyl glucuronide of diflunisal when incubated under mildly alkaline conditions. nih.gov These isomers include the α- and β-anomers of the esters formed at each of the four alcohol groups on the glucuronic acid moiety. nih.gov Isocratic HPLC methods have been developed for the direct assay of diflunisal and its acyl glucuronide (DAG), phenolic glucuronide (DPG), and sulfate (B86663) conjugates. researchgate.net The separation of these closely related isomers is critical for their individual characterization and for studying their differential reactivity and biological effects. nih.govjst.go.jpresearchgate.net
| Technique | Application | Key Findings | Reference |
| Preparative RP-HPLC | Separation of DAG rearrangement products | Simultaneous separation of eight different isomers (α and β forms of esters at four positions) formed under mildly alkaline conditions. | nih.gov |
| Isocratic HPLC | Direct assay of diflunisal and its conjugates | Enabled direct measurement of DAG, DPG, and sulfate conjugates, noting the high lability of DAG at neutral to alkaline pH. | researchgate.net |
| Reversed-phase ion-pair HPLC | Simultaneous determination of diflunisal and its glucuronide isomers in serum and urine. | Developed for comprehensive profiling in biological fluids. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it essential for the definitive identification and confirmation of DAG and its isomers.
One-dimensional (1D) ¹H NMR spectroscopy is a cornerstone for the initial identification of metabolites. In the context of DAG research, 1D NMR spectra, often after simulation and iterative analyses, are used to establish the precise chemical shifts of the different protons on the diflunisal and glucuronic acid moieties. nih.gov This information is fundamental for identifying the specific site of glucuronidation and the structure of the various rearrangement products. nih.gov The coupling of HPLC with ¹H NMR (HPLC-¹H NMR) allows for the on-line acquisition of spectra for each separated isomer, facilitating their unequivocal identification. acs.orgnih.govacs.org This technique was instrumental in providing the first direct evidence for the formation of the reactive α-1-O-acyl isomer of a drug ester glucuronide, a finding that has been extended to diflunisal. acs.orgnih.govacs.org
When 1D NMR spectra are insufficient for complete structural assignment, especially in complex mixtures, two-dimensional (2D) NMR techniques are employed. nih.gov Various 2D NMR studies, such as Total Correlation Spectroscopy (TOCSY), are performed to definitively identify each isomer of DAG. nih.govacs.orgnih.govacs.org These experiments reveal correlations between protons within the same spin system, allowing for the unambiguous assignment of the acyl group's position on the glucuronic acid ring. nih.gov For example, ¹H-¹H TOCSY was crucial in confirming the structure of the reactive α-1-O-acyl isomer formed during the acyl migration of S-naproxen β-1-O-acyl glucuronide, a process analogous to that observed for diflunisal. acs.orgnih.govacs.org
One-Dimensional NMR Studies for Metabolite Identification
Strategies for Sample Handling and Stability in Bioanalytical Assays
The accurate quantification of DAG in biological matrices is a significant analytical challenge due to its instability. researchgate.netnih.gov The primary goal is to minimize its degradation via hydrolysis (re-forming the parent drug, diflunisal) and intramolecular rearrangement during sample collection, processing, storage, and analysis. researchgate.netnih.gov
Several key strategies are employed to maintain the integrity of DAG in bioanalytical samples:
Immediate Cooling and Acidification: Samples, particularly plasma, should be cooled immediately after collection and acidified. researchgate.netnih.gov Lowering the temperature slows down chemical reactions, while acidification (e.g., to pH < 4) significantly inhibits the pH-dependent acyl migration and hydrolysis, which are accelerated at physiological or alkaline pH. scispace.comnih.gov
Low-Temperature Storage: Samples must be stored at low temperatures, such as -80°C, to ensure long-term stability. nih.gov
Control of pH during Extraction: The pH must be carefully controlled during sample extraction procedures to prevent analyte degradation. researchgate.net The majority of bioanalytical methods employ pH lowering during the extraction process. researchgate.net
Minimizing Endogenous Enzyme Activity: Plasma and tissue samples can contain endogenous β-glucuronidases that can hydrolyze glucuronide conjugates. scispace.com Rapid handling, cooling, and the addition of enzyme inhibitors can mitigate this effect. scispace.comresearchgate.net
The stability of acyl glucuronides is influenced by several factors, including pH, temperature, the chemical nature of the aglycone, and the presence of proteins like albumin. researchgate.net Therefore, a thorough investigation of analyte stability at all stages of the bioanalytical process is essential for generating reliable and accurate data. scispace.comnih.gov
| Strategy | Rationale | Key Considerations | Reference |
| Immediate Acidification | Inhibit pH-dependent hydrolysis and acyl migration. | Acetic acid can be used to lower the pH of plasma samples immediately after collection. | nih.gov |
| Low-Temperature Handling & Storage | Slow down the rates of hydrolysis and rearrangement. | Samples should be kept on ice after collection and stored at -80°C. | scispace.comnih.gov |
| pH Control During Extraction | Prevent degradation during sample processing. | The majority of methods lower the pH during this phase. | researchgate.net |
| Use of Enzyme Inhibitors | Prevent enzymatic hydrolysis by endogenous β-glucuronidases. | Fewer studies utilize this, but it can be a critical step. | scispace.comresearchgate.net |
Acidification for Acyl Glucuronide Stabilization
Diflunisal acyl glucuronide (DAG) is an ester-linked conjugate of diflunisal that is known for its chemical instability, particularly at physiological or alkaline pH. nih.govresearchgate.net This instability primarily manifests as two non-enzymatic reactions: intramolecular acyl migration and hydrolysis. Acyl migration involves the transfer of the diflunisal acyl group from its initial C-1 position on the glucuronic acid moiety to the C-2, C-3, and C-4 hydroxyl groups, forming various positional isomers (iso-DAG). nih.govnih.govnih.gov Hydrolysis results in the cleavage of the ester bond, regenerating the parent drug, diflunisal. nih.govnih.gov Both degradation pathways complicate the accurate quantification of DAG in biological samples.
Research has demonstrated that acidification of biological matrices is a critical technique for minimizing the degradation of DAG. By lowering the pH, the rate of both acyl migration and hydrolysis is significantly reduced. nih.govresearchgate.net Studies have shown that DAG is highly labile at a neutral to slightly alkaline pH, conditions often found in fresh biological samples like plasma. nih.gov For instance, the half-life of DAG in a buffer at pH 7.4 and 37°C is approximately 35 minutes. nih.gov To counteract this, analytical methods often stipulate the immediate acidification of samples post-collection.
A common approach is to adjust the sample pH to around 4.5. nih.gov This acidic environment has been found to be suitable for the simultaneous direct analysis of diflunisal and its reactive conjugates, as it effectively inhibits the degradative rearrangement and hydrolysis reactions. nih.gov The use of a 70% lactic acid solution, added as 1% of the sample volume, has also been documented as an effective method for stabilizing acyl glucuronides in plasma and urine samples for analysis. researchgate.net The stabilization effect of pH on DAG is a key consideration in the development of reliable high-performance liquid chromatography (HPLC) methods for its direct assay. nih.gov
| Parameter | Condition | Observation | Reference |
| pH Condition | Neutral to slightly alkaline (e.g., pH 7.4) | Highly labile, undergoes rapid rearrangement and hydrolysis. | nih.gov |
| Degradation Half-life | pH 7.4, 37°C (buffer) | ~35 minutes | nih.gov |
| Stabilization pH | ~4.5 | Inhibits acyl migration and hydrolysis, enabling direct analysis. | nih.gov |
| Stabilization Agent | 70% Lactic Acid Solution (1% v/v) | Effective for stabilizing acyl glucuronides in plasma and urine. | researchgate.net |
Low-Temperature Preservation Techniques
In conjunction with acidification, the use of low-temperature preservation techniques is paramount for maintaining the integrity of this compound in biological samples during collection, processing, and storage. researchgate.netscispace.com The chemical reactivity of acyl glucuronides is temperature-dependent, and reducing the temperature slows down the rates of hydrolysis and acyl migration. researchgate.net
Standard procedures for handling biological samples intended for DAG analysis involve immediate cooling and subsequent long-term storage at ultra-low temperatures. researchgate.netoup.com For example, blood samples are often collected in tubes kept in an ice bath and centrifuged at refrigerated temperatures (e.g., 4°C) to separate the plasma. oup.com This immediate chilling is a crucial first step to minimize degradation before further processing or analysis.
For long-term storage, plasma samples are typically kept frozen at temperatures of -20°C or, more commonly, -70°C. oup.comsynthose.com Stability studies have been conducted to validate these storage conditions. In one such study, diflunisal was found to be stable in spiked plasma stored at -70°C for at least 93 days. oup.com The stability of the analyte was also assessed under various short-term conditions. For instance, extracted plasma samples were stable for 72 hours under refrigerated conditions at 4°C. oup.com The impact of freeze-thaw cycles is also a critical consideration; diflunisal has been shown to be stable for up to six freeze-thaw cycles when conducted in a wet ice bath. oup.com These findings underscore the necessity of a consistent cold chain, from collection to analysis, to ensure the accuracy of research findings related to this compound.
| Condition | Duration | Stability Finding | Reference |
| Sample Processing | Centrifugation | Performed at 4°C to minimize degradation during plasma separation. | oup.com |
| Short-Term Storage (Extracted Sample) | 16 hours | Stable at room temperature. | oup.com |
| Short-Term Storage (Extracted Sample) | 72 hours | Stable under refrigerated conditions (4°C). | oup.com |
| Long-Term Storage (Spiked Plasma) | 93 days | Stable at -70°C. | oup.com |
| Freeze-Thaw Cycles | 6 cycles | Stable when thawed in a wet ice bath. | oup.com |
In Vitro and Ex Vivo Experimental Models in Diflunisal Acyl Glucuronide Disposition Research
Isolated Organ Perfusion Systems for Disposition Studies
Isolated organ perfusion systems, particularly the isolated perfused rat liver, serve as a critical ex vivo model to bridge the gap between in vitro and in vivo studies. This model maintains the structural and functional integrity of the organ, allowing for the investigation of metabolic and excretory pathways in a near-physiological state.
Perfused Liver Model Applications in Metabolic Fate Tracing
The isolated perfused rat liver (IPRL) has been instrumental in elucidating the disposition of both diflunisal (B1670566) (DF) and its metabolite, DAG. nih.govpopline.org When DF is introduced into the IPRL system, it undergoes metabolism to form its phenolic glucuronide (DPG) and DAG, which are primarily excreted in the bile, while the sulfate (B86663) conjugate (DS) is mainly found in the perfusate. nih.govpopline.org
Studies administering DAG directly to the IPRL reveal its inherent instability. It undergoes rapid hydrolysis back to the parent drug, DF, with an initial half-life of approximately 17.3 minutes. nih.govpopline.org This liberated DF can then be re-conjugated to form DPG and DS. nih.govpopline.org A significant finding from these studies is the isomerization of DAG to its positional isomers (iso-DAG), which are more resistant to hydrolysis and are substrates for a novel metabolic pathway: phenolic glucuronidation, leading to the formation of "diglucuronides" (D-2G). nih.govpopline.org
The IPRL model has also been crucial in tracking the formation of covalent drug-protein adducts. nih.govpopline.org When DAG is administered, there is a significant increase in covalent adducts in both the perfusate and the liver tissue compared to when DF is the starting compound. nih.govpopline.org Furthermore, the administration of iso-DAG leads to even higher levels of adduct formation in the liver, suggesting that the glycation pathway, involving iso-DAG, is a major contributor to covalent binding in the liver. nih.govpopline.org Immunoblot analysis of liver homogenates from these experiments has identified drug-modified proteins at approximately 110 and 120 kDa. nih.gov
| Administered Compound | DF (%) | DAG (%) | DS (%) | DPG (%) | iso-DAG (%) | D-2G (%) | Covalent Adducts (Perfusate, %) | Covalent Adducts (Liver, %) |
|---|---|---|---|---|---|---|---|---|
| Diflunisal (DF) | - | 7.9 | 14.2 | 11.1 | - | 2.3 | 0.98 | 0.14 |
| Diflunisal Acyl Glucuronide (DAG) | 51.7 | 8.3 | 10.6 | 6.4 | 0.8 | 9.1 | 1.49 | 0.30 |
| iso-DAG | Modest | - | - | - | 8.2 (in bile) | 36.4 (in bile) | 1.03 | 0.76 |
Subcellular and Cellular Models for Metabolic Investigations
To delve deeper into the enzymatic and cellular processes governing DAG's fate, researchers utilize subcellular fractions like liver microsomes and cellular models such as cultured hepatocytes.
Liver Microsomal Incubation Systems for Enzyme Kinetics
Liver microsomes, which are rich in UDP-glucuronosyltransferases (UGTs), are a standard in vitro tool for studying the formation kinetics of glucuronides. nih.govnih.gov Studies using rat and human liver microsomes have demonstrated the formation of both DAG and DPG from diflunisal. nih.gov A key challenge in these assays is the instability of DAG, which is rapidly hydrolyzed by microsomal β-glucuronidase, particularly in rat liver microsomes. nih.gov The half-life of DAG in the presence of rat liver microsomes is a mere 12 minutes, compared to 35 hours for the more stable DPG. nih.gov
To obtain accurate kinetic parameters for DAG formation, the inclusion of a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, is essential. nih.govnih.gov In the presence of this inhibitor, the apparent Vmax for DAG formation in rat liver microsomes significantly increases, highlighting the confounding effect of the simultaneous degradation of the metabolite. nih.gov Interestingly, human kidney microsomes also exhibit substantial UGT activity towards diflunisal, forming both DAG and DPG at rates comparable to 60-70% of that seen in liver microsomes. nih.gov
| Condition | Km (mM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| Without Saccharo-1,4-lactone | 0.05 ± 0.02 | 0.20 ± 0.06 |
| With 4 mM Saccharo-1,4-lactone | 0.08 ± 0.02 | 0.43 ± 0.07 |
Hepatocyte Culture Models for Cellular Metabolism
Cultured hepatocytes offer a more integrated system than microsomes, retaining both phase I and phase II metabolic enzymes as well as cellular transport mechanisms. While specific data on the use of hepatocyte cultures solely for this compound disposition is less detailed in the provided context, these models are widely used for studying the metabolism of similar compounds. escholarship.orgresearchgate.net For instance, studies with other carboxylic acid drugs in rat hepatocytes have been used to investigate the formation of acyl glucuronides and their subsequent reactions, such as the formation of glutathione (B108866) conjugates. escholarship.org Sandwich-cultured human hepatocytes are considered a valuable in vitro model for assessing acyl glucuronide exposure and reactivity, providing results that correlate with in vivo findings. researchgate.net
Plasma and Purified Protein Binding Assays
The interaction of DAG with plasma proteins, particularly albumin, is a critical aspect of its disposition due to the reactive nature of the acyl glucuronide linkage.
Reversible Binding Characteristics in Plasma
In vitro studies using human plasma and solutions of human serum albumin (HSA) have demonstrated that both DAG and its isomers (iso-DAG) are highly but reversibly bound to protein, with binding percentages estimated at 98-99.5%. nih.gov This extensive reversible binding has a protective effect, retarding the degradation of DAG in plasma and HSA solutions compared to a simple buffer solution. nih.govnih.gov For example, the half-life of DAG is about 35 minutes in buffer alone, but extends to approximately 95 minutes in a solution of fatty acid-free HSA. nih.gov
Interactions with Serum Albumin Isoforms
The interaction between this compound (DAG) and serum albumin, primarily human serum albumin (HSA), has been a significant area of investigation in understanding the disposition and potential reactivity of this major metabolite of diflunisal. In vitro and ex vivo experimental models have been instrumental in elucidating the nature of these interactions, which encompass both non-covalent binding and the formation of covalent adducts. These studies have also explored the role of HSA in the degradation and isomerization of DAG.
Research has shown that DAG is a reactive metabolite capable of undergoing several chemical transformations, including hydrolysis back to the parent drug, intramolecular rearrangement to its positional isomers, and intermolecular reactions with nucleophiles like serum albumin. nih.gov The presence of albumin in solutions has been found to retard the degradation of DAG when compared to buffer alone. nih.gov For instance, at pH 7.4 and 37°C, the half-life of DAG in buffer is approximately 35 minutes, which increases to about 95 minutes in the presence of fatty acid-free human serum albumin. nih.gov
In vitro experiments have meticulously compared the fate of DAG and its 2-, 3-, and 4-O-acyl positional isomers when incubated with human serum albumin. nih.gov These studies have revealed that while DAG is more susceptible to hydrolysis than its isomers, the isomers are more effective in forming covalent adducts with HSA. nih.gov This suggests that the intramolecular rearrangement of DAG to its isomers is a critical step leading to the covalent modification of albumin. The formation of these covalent adducts is a time-dependent process, with maximal binding typically observed after 4 to 8 hours of incubation. nih.gov
The covalent binding of diflunisal to plasma proteins has been confirmed to occur in vivo in both rats and humans who have been administered the drug. nih.gov The mechanism of this covalent binding is thought to involve the glycation pathway, particularly from the rearrangement isomers of DAG, rather than direct transacylation with nucleophilic groups on the protein. nih.govnih.gov Studies using isolated perfused rat liver have indicated that the glycation pathway, utilizing iso-DAG as a substrate, plays a major role in the formation of covalent diflunisal-protein adducts in the liver. nih.gov
Competition binding assays have suggested that the glucuronidase-like activity of HSA, which can facilitate the hydrolysis of acyl glucuronides, is located in Sudlow's site I for compounds like diflunisal glucuronide. mdpi.com The interaction of DAG with serum albumin is a multifaceted process that not only influences the stability and disposition of the metabolite but also leads to the formation of long-lasting covalent adducts, which may have further biological implications. nih.gov
Detailed Research Findings
In a key in vitro study, the reactivity of this compound (DAG) and its positional isomers was evaluated in the presence of human serum albumin (HSA) at a concentration of 40 mg/mL at pH 7.4 and 37°C. The initial concentration of DAG and its isomers was approximately 55 micrograms of diflunisal equivalents/mL. The findings from this research are summarized in the table below. nih.gov
| Compound | Initial Half-Life (minutes) | Covalent Adduct Formation with HSA (after 2 hours) |
| This compound (DAG) | 53 | 2.4% |
| 2-O-acyl positional isomer | 75 | 8.2% |
| 3-O-acyl positional isomer | 61 | 13.7% |
| 4-O-acyl positional isomer | 26 | 36.6% |
The data clearly indicate that while DAG itself has a moderate half-life, its isomers, particularly the 4-isomer, are much more reactive in forming covalent adducts with HSA. nih.gov The 4-isomer, despite having the shortest half-life, showed the highest percentage of covalent binding, suggesting its high reactivity towards the protein. nih.gov Conversely, DAG was more labile to hydrolysis than any of its isomers. nih.gov The concentrations of these in situ generated adducts were found to decline in a biphasic manner over a long-term incubation, with apparent terminal half-lives of approximately 28 days. nih.gov
Further research has demonstrated that the degradation of DAG in albumin solutions is slower than in buffer alone. nih.gov The covalent binding to protein reached its maximum after 4-8 hours of incubation, with the greatest binding observed with fatty acid-free human serum albumin. nih.gov This suggests that the presence of fatty acids might influence the binding of DAG to albumin.
Mechanistic Insights and Structure Reactivity Relationships of Diflunisal Acyl Glucuronide
Comparative Reactivity Profiles with Other Acyl Glucuronides
The reactivity of diflunisal (B1670566) acyl glucuronide is best understood when compared with other acyl glucuronides (AGs) derived from various carboxylic acid drugs. The stability of these metabolites can vary widely, influenced by the electronic and steric properties of the aglycone. researchgate.nettandfonline.com
Diflunisal acyl glucuronide itself is relatively labile. In vitro studies under physiological conditions (pH 7.4, 37°C) have determined its half-life to be approximately 35 minutes in buffer and 53 minutes when incubated with human serum albumin (HSA). nih.govnih.gov Its positional isomers, formed via acyl migration, exhibit different stabilities. The 2-, 3-, and 4-O-acyl isomers of DAG have initial half-lives of 75, 61, and 26 minutes, respectively, when incubated with HSA. nih.gov The 4-isomer is the most labile and is a significantly better substrate for forming covalent adducts with HSA compared to the parent 1-β-O-acyl glucuronide. nih.gov
The general order of reactivity for different classes of acyl glucuronides has been established as arylacetic acid > 2-arylpropionic acid > benzoic acid derivatives. acs.org This trend is linked to both steric and electronic effects of the aglycone structure. researchgate.net For instance, a comparison of several drugs showed a strong correlation between the intrinsic reactivity of their acyl glucuronides and the extent of covalent binding to plasma proteins. uq.edu.au
Furthermore, when compared to analogous acyl sulfates, acyl glucuronides are generally less reactive. Studies comparing the conjugates of drugs like clofibric acid, indomethacin, and flufenamic acid found that the acyl sulfate (B86663) esters were 3 to 20 times more reactive towards a model nucleophile than their corresponding 1-O-acyl glucuronides. nih.gov
| Compound | Condition | Half-Life (T½) in minutes | Reference |
|---|---|---|---|
| This compound (1-β-O-acyl) | Buffer (pH 7.4, 37°C) | ~35 | nih.gov |
| This compound (1-β-O-acyl) | Human Serum Albumin (HSA) solution | 53 | nih.gov |
| Diflunisal 2-O-acyl isomer | Human Serum Albumin (HSA) solution | 75 | nih.gov |
| Diflunisal 3-O-acyl isomer | Human Serum Albumin (HSA) solution | 61 | nih.gov |
| Diflunisal 4-O-acyl isomer | Human Serum Albumin (HSA) solution | 26 | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in Degradation and Reactivity Kinetics
Quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models are valuable tools for predicting the reactivity and degradation kinetics of acyl glucuronides based on their molecular structure. acs.orgnih.gov These models aim to identify the key molecular features that govern the stability of the ester linkage. The reactivity of an acyl glucuronide is primarily driven by the electrophilicity of its ester carbonyl carbon and the steric hindrance around it. nih.govacs.org
For acyl glucuronides derived from aromatic acids, such as the structurally related benzoic acids, electronic effects play a significant role. The logarithm of the degradation rate constant (log k) for m- and p-substituted benzoic acid glucuronides shows a good correlation with Hammett's σ constants. nih.govacs.org This indicates that electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating degradation, while electron-donating groups have the opposite effect. nih.gov
Steric factors are also critical. For example, the presence of bulky substituents near the ester linkage can hinder the intramolecular acyl migration process, which is often the rate-limiting step in the degradation pathway. tandfonline.comacs.org This is observed in α-substituted aryl acetic acids, where increased substitution at the α-carbon generally leads to greater stability. researchgate.net For instance, the α-methyl group in the (S)-isomer of certain 2-arylpropionic acid glucuronides encumbers acyl migration, making it degrade more slowly than the (R)-isomer. acs.org
More complex QSPR models have been developed that incorporate a wider range of molecular descriptors. One such model for predicting the half-life of acyl glucuronides identified the number of total quaternary carbons, the complexity of the ring structure, Sanderson electronegativities, and the dipole moment of the compound as important predictive features. nih.gov Such computational models offer a promising alternative to experimental testing for evaluating the potential reactivity of drug candidates during the early stages of drug design. nih.gov
| Factor/Descriptor | Influence on Reactivity/Degradation Rate | Reference |
|---|---|---|
| Electronic Effects (e.g., Hammett's σ constants) | Electron-withdrawing groups increase reactivity; electron-donating groups decrease it. | nih.govnih.gov |
| Steric Hindrance (around carbonyl group) | Increased steric bulk generally decreases the rate of acyl migration and overall degradation. | researchgate.netacs.org |
| Parent Acid pKa | Lower pKa (stronger acid) correlates with increased reactivity of the corresponding acyl glucuronide. | tandfonline.com |
| 13C NMR Chemical Shift (carbonyl carbon) | Correlates well with the logarithm of the degradation rate constant (log k). | nih.gov |
| Number of Quaternary Carbons | Identified as an important molecular feature in predicting degradation half-life. | nih.gov |
| Dipole Moment | A significant descriptor in QSPR models for predicting degradation half-life. | nih.gov |
Q & A
Q. What are the primary metabolic pathways and enzymatic mechanisms involved in the formation and degradation of diflunisal acyl glucuronide?
Diflunisal undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, primarily forming the 1-β-O-acyl glucuronide conjugate. This metabolite is unstable and undergoes pH-dependent intramolecular acyl migration (forming 2-, 3-, and 4-O-acyl isomers) and hydrolysis back to the parent drug. The degradation kinetics are influenced by enzymatic β-glucuronidase activity in the gut, which facilitates enterohepatic recirculation . Experimental validation requires HPLC or LC-MS/MS to monitor isomerization and hydrolysis under controlled pH (4.5–7.4) and temperature (37°C) .
Q. How can researchers accurately quantify this compound and its isomers in biological matrices?
A validated LC-MS/MS method with solid-phase extraction (SPE) is recommended to avoid interference from phenolic glucuronides and sulfate conjugates. Chromatographic separation using a Prodigy ODS 3V column under isocratic conditions (pH 4.5) minimizes acyl migration artifacts. Detection in negative-ion MRM mode (m/z 433→357 for this compound) ensures specificity, with a lower limit of quantification (LLOQ) of 1.00 µg/mL .
Q. What pharmacokinetic properties make this compound clinically significant?
Diflunisal exhibits dose-dependent, saturable glucuronidation due to enterohepatic recirculation (65% reabsorption of the parent drug and glucuronides). This capacity-limited metabolism necessitates therapeutic drug monitoring in renal impairment, as reduced clearance increases systemic exposure to reactive acyl glucuronides . Probenecid co-administration reduces glucuronide formation by 65% by inhibiting UGTs and renal excretion, altering pharmacokinetic profiles .
Advanced Research Questions
Q. How does covalent protein binding of this compound contribute to immunogenicity or organ toxicity?
The electrophilic 1-β-O-acyl glucuronide forms Schiff-base adducts with lysine residues on serum albumin and hepatic proteins. Rat studies show these adducts are immunogenic, triggering antibody production and hypersensitivity reactions. In vitro assays (e.g., Western blotting with anti-diflunisal antibodies) and mass spectrometry (e.g., MALDI-TOF) are used to identify adducts in plasma and liver microsomes .
Q. Can computational models predict the degradation kinetics and toxicity of acyl glucuronides?
Quantum mechanical calculations (e.g., B3LYP/6-31++G(d,p) level DFT) correlate the lowest unoccupied molecular orbital (ELUMO) energy with degradation rates (r² = 0.90). Transition-state (TS) modeling reveals intramolecular hydrogen bonding in glucuronides stabilizes the TS, reducing activation energy compared to glucosides. Molecular dynamics simulations further predict protein-adduct formation risks .
Q. What experimental designs differentiate hydrolysis from intramolecular rearrangement of acyl glucuronides?
Use ¹H NMR to track positional isomerization (e.g., 1-β → 2-O-acyl migration) in deuterated buffers. Hydrolysis is quantified by measuring free diflunisal via LC-MS, while rearrangement is inhibited at pH < 4.5. Kinetic modeling (Runge-Kutta-Gill method) resolves rate constants for hydrolysis (k₁), migration (k₂–k₄), and mutarotation .
Q. How do species-specific differences in β-glucuronidase activity affect preclinical toxicity studies?
Rats exhibit higher intestinal β-glucuronidase activity than humans, accelerating cleavage of acyl glucuronides and increasing systemic exposure to reactive intermediates. To mimic human metabolism, use germ-free rats or co-administer β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) .
Q. What structural features of acyl glucuronides correlate with drug-induced liver injury (DILI) risk?
Reactive acyl glucuronides with low ELUMO energies and high electrophilicity indices (e.g., diflunisal, diclofenac) show stronger protein adduct formation. However, DILI risk assessment requires clinical correlation: systemic exposure in humans must exceed thresholds established in vitro (e.g., >10% adduct formation at therapeutic doses) .
Methodological Considerations
- Analytical Workflows : Prioritize non-extractive LC-MS/MS to avoid solvolysis artifacts.
- In Vitro Models : Use human hepatocytes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) for metabolic studies.
- Computational Tools : Gaussian 09 for TS optimization; Gepasi for kinetic modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
